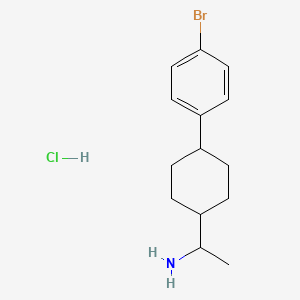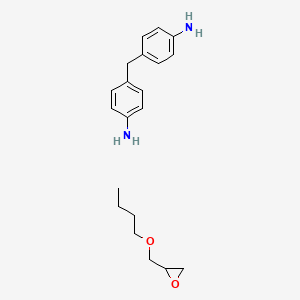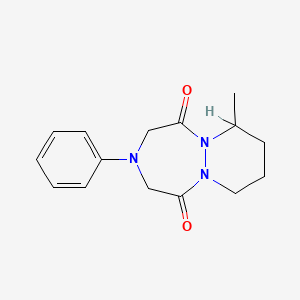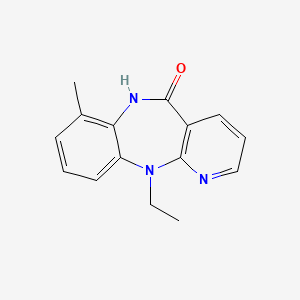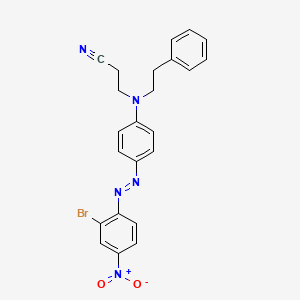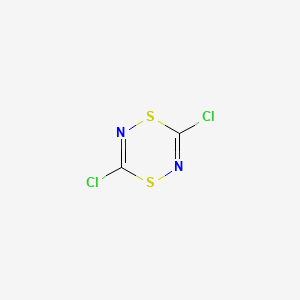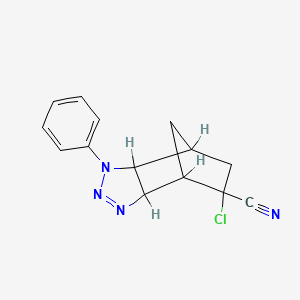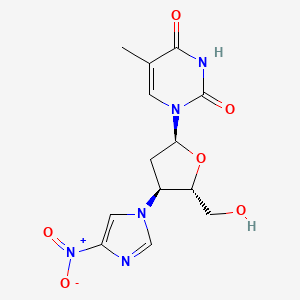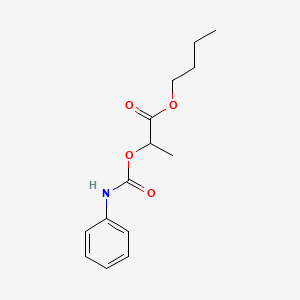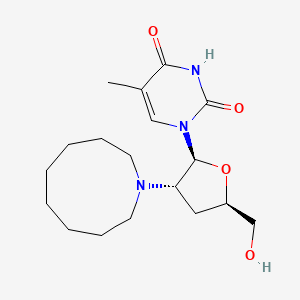
4,5-Dihydroprednisolone, (5beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroprednisolone, (5beta)- is a synthetic steroid compound with the molecular formula C21H30O5. It is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroprednisolone, (5beta)- typically involves the reduction of Δ4-3-ketosteroids catalyzed by steroid 5β-reductase (AKR1D1) . The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.
11-Keto Reduction Reaction: Reducing the 11-keto group to a hydroxyl group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to yield the final product.
Industrial Production Methods
The industrial production of 4,5-Dihydroprednisolone, (5beta)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroprednisolone, (5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-Dihydroprednisolone, (5beta)- can yield various keto derivatives, while reduction can produce different hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroprednisolone, (5beta)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and regulation of nuclear receptors.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-Dihydroprednisolone, (5beta)- involves binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound also interacts with various molecular targets and pathways, including nuclear and membrane-bound receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
5β-Dihydroglucocorticoids: Compounds produced by the reduction of cortisol and cortisone, which are inactive on the glucocorticoid receptor.
5β-Pregnanes: Neuroactive steroids that act on GABA A and NMDA receptors.
Uniqueness
4,5-Dihydroprednisolone, (5beta)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 11, 17, and 21. This structural configuration contributes to its distinct biological activity and therapeutic potential .
Eigenschaften
CAS-Nummer |
566-34-7 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-16,18,22,24,26H,3-4,6,8-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
NHVKTAGIUONXJA-AIPUTVCKSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@H]4[C@@]3(C=CC(=O)C4)C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


